Methionylasparagine
CAS No.: 36261-61-7
Cat. No.: VC3703409
Molecular Formula: C9H17N3O4S
Molecular Weight: 263.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36261-61-7 |
---|---|
Molecular Formula | C9H17N3O4S |
Molecular Weight | 263.32 g/mol |
IUPAC Name | 4-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16) |
Standard InChI Key | JMEWFDUAFKVAAT-UHFFFAOYSA-N |
SMILES | CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N |
Canonical SMILES | CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Methionylasparagine is a dipeptide formed by the peptide bond between methionine and asparagine amino acids. It has a molecular formula of C9H17N3O4S with a molecular weight of 263.32 g/mol . This compound is formally identified as DL-methionyl-DL-asparagine in IUPAC nomenclature, indicating that it can exist in multiple stereoisomeric forms depending on the chirality of its constituent amino acids .
The compound is also known by several synonyms in scientific literature:
Physical and Chemical Properties
As a dipeptide, methionylasparagine combines the chemical properties of both methionine and asparagine. The presence of methionine contributes a sulfur-containing side chain, while asparagine provides an amide functional group. This combination results in a molecule with both hydrophobic and hydrophilic regions, influencing its solubility and potential interactions with biological systems.
Table 1: Key Physical and Chemical Properties of Methionylasparagine and Its Constituent Amino Acids
Property | Methionylasparagine | Methionine | Asparagine |
---|---|---|---|
Molecular Formula | C9H17N3O4S | C5H11NO2S | C4H8N2O3 |
Molecular Weight (g/mol) | 263.32 | 131.20 | 114.10 |
Monoisotopic Mass | N/A | 131.040485 | 114.042927 |
Structure | Dipeptide | Amino acid | Amino acid |
Side Chain Property | Mixed | Hydrophobic | Polar |
The physical appearance of methionylasparagine is typically described as a white crystalline powder, which is consistent with many amino acids and small peptides .
Component Amino Acids
Methionine: Properties and Functions
Methionine (Met, M) is an essential sulfur-containing amino acid with a monoisotopic mass of 131.040485 Da and an average mass of 131.1961 Da . It plays critical roles in numerous biological processes:
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Protein synthesis initiation: Methionine often serves as the first amino acid in protein synthesis in eukaryotes
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Methylation processes: S-adenosyl methionine (SAM), derived from methionine, is a primary methyl group donor in cellular biochemistry
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Redox regulation: The sulfur atom in methionine is susceptible to oxidation, potentially serving as a redox sensor in proteins
The susceptibility of methionine to oxidation is particularly significant, as it can convert to methionine sulfoxide under oxidative conditions. This conversion changes the residue from hydrophobic to hydrophilic, potentially affecting protein structure and function . Research has shown that this oxidation can significantly impact biological activity, as demonstrated in studies of parathyroid hormone where methionine oxidation reduced function .
Asparagine: Properties and Functions
Asparagine (Asn, N) is a non-essential amino acid with a monoisotopic mass of 114.042927 Da and an average mass of 114.1026 Da . This amino acid contains an amide group in its side chain and serves several important functions:
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Protein structure: The carboxamide side chain of asparagine makes efficient hydrogen bond interactions with peptide backbones, often appearing near the ends of alpha-helices and in turn motifs of beta sheets
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Post-translational modifications: Asparagine residues are key sites for N-linked glycosylation, a process that influences protein properties and bioactivities
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Metabolic precursor: Asparagine can be converted to aspartic acid, which participates in the citric acid cycle, urea cycle, and neural signal transmission
Mammals can synthesize asparagine from aspartic acid through asparagine synthetase (EC 6.3.5.4), using glutamine as an amide donor and ATP as an energy source . This bidirectional pathway allows asparagine to serve as a nitrogen storage and transport form.
Biochemical Relationship Between Methionine and Asparagine
The biochemical relationship between methionine and asparagine involves several interconnected metabolic pathways. In bacteria such as E. coli, the transsulfurylation pathway for methionine biosynthesis involves aspartate derivatives . This pathway includes:
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Conversion of aspartate to aspartate semialdehyde
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Formation of homoserine
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Introduction of sulfur and ultimately synthesis of methionine
Biological Significance of Methionylasparagine
Role as a Dipeptide
Dipeptides like methionylasparagine can serve multiple biological functions:
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Intermediate products of protein digestion
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Signaling molecules with specific receptor interactions
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Alternative forms for amino acid transport and storage
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Compounds with unique bioactivities distinct from their constituent amino acids
Comparison with Other Methionine-Containing Dipeptides
Recent research has investigated other methionine-containing dipeptides, such as methionyl-methionine, which has been found to enhance mammogenesis and lactogenesis . This suggests that methionine-containing dipeptides may have significant biological activities worth exploring.
Table 2: Comparison of Methionine-Containing Dipeptides
Studies of methionyl-methionine suggest that specific dipeptide sequences can interact with cellular pathways in ways distinct from their component amino acids. This dipeptide was found to suppress the expression of a long noncoding RNA (MGPNCR) and inhibit eIF4B dephosphorylation , demonstrating that dipeptides can have specific molecular targets and regulatory functions.
Research Status and Future Directions
Current Research Limitations
The available literature on methionylasparagine specifically is limited. Most research has focused on:
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Basic chemical characterization and cataloging of the compound
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Studies of the individual amino acids methionine and asparagine
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Research on related dipeptides or peptides containing both amino acids in different contexts
This gap in specific research on methionylasparagine represents an opportunity for future investigation.
Analytical Approaches
Modern analytical techniques that could advance methionylasparagine research include:
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Mass spectrometry for detection and quantification in biological samples
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Nuclear magnetic resonance (NMR) for structural analysis and binding studies
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X-ray crystallography for detailed structural characterization
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Computational modeling to predict potential binding partners and biological activities
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